molecular formula C17H15N5S B2818316 3-(1H-1,2,3-benzotriazol-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 301859-30-3

3-(1H-1,2,3-benzotriazol-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2818316
CAS No.: 301859-30-3
M. Wt: 321.4
InChI Key: FBJFTPMVNFIJDD-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a benzotriazole moiety fused with a thia-diazabicyclic scaffold. Its structure comprises:

  • Benzotriazole core: Aromatic 1,2,3-triazole fused to a benzene ring, known for UV absorption and photostability .
  • Methyl substituent: A 5-methyl group likely influencing steric and electronic properties.

Synthetic routes for analogous tricyclic systems often involve condensation of heterocyclic precursors (e.g., 1,3,4-oxadiazoles or triazoles) with aldehydes or phthalide derivatives . Structural characterization typically employs IR, ¹H NMR, and mass spectrometry .

Properties

IUPAC Name

4-(benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-10-18-16(22-13-8-4-3-7-12(13)20-21-22)15-11-6-2-5-9-14(11)23-17(15)19-10/h3-4,7-8H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJFTPMVNFIJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzotriazole and benzothiolo derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with benzotriazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized through diazonium coupling reactions have shown promising results against both Gram-positive and Gram-negative bacteria . Specifically, some derivatives demonstrated comparable efficacy to standard antibiotics like nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiprotozoal Properties
Certain benzotriazole derivatives have also been evaluated for their antiprotozoal activity. Compounds synthesized from benzotriazole showed effectiveness against Acanthamoeba species, which pose health risks to humans. Some derivatives exhibited activity levels comparable to existing treatments like chlorohexidine .

Antimycobacterial Activity
The relevance of benzotriazoles extends to antimycobacterial research as well. New derivatives have been tested against Mycobacterium tuberculosis strains, with some exhibiting minimum inhibitory concentration (MIC) values comparable to isoniazid, a first-line anti-tuberculosis drug . This highlights the potential of benzotriazole-based compounds in combating resistant strains of mycobacteria.

Material Science Applications

Corrosion Inhibition
Benzotriazoles are recognized for their ability to inhibit corrosion in metals. The presence of the benzotriazole group enhances the protective qualities of coatings applied to metal surfaces, making them valuable in industrial applications where metal durability is critical .

UV Stabilizers
In polymer science, benzotriazole compounds are employed as UV stabilizers due to their ability to absorb ultraviolet light and prevent degradation of materials. This application is particularly important in the production of plastics and coatings that require prolonged exposure to sunlight without losing integrity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Das et al. synthesized a series of oxazolidinone derivatives incorporating benzotriazole moieties. These compounds were evaluated for their antimicrobial activity against various bacterial strains. Results indicated that certain positional isomers exhibited enhanced antibacterial properties compared to others, underscoring the influence of molecular structure on biological activity .

Case Study 2: Antimycobacterial Activity

Ewa's research group investigated new O-nitrobenzylated derivatives of halogenosubstituted 1-hydroxybenzotriazoles against multiple Mycobacterium strains. The study revealed that specific derivatives displayed significant activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting a promising avenue for developing new antitubercular agents .

Mechanism of Action

The mechanism of action of 4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name / Class Core Structure Substituents / Modifications Key Properties
Target Compound Benzotriazole + 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷] 5-Methyl group High rigidity; potential UV stability and bioactivity
1,2,4-Triazolo[3,4-b][1,3,4]benzothiadiazepines Benzothiadiazepine fused with 1,2,4-triazole Variable nitro/chloro groups at C5 Antimicrobial activity; planar structure enhances π-π stacking
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole linked to triazole-thiol Alkyl chains (butane/hexane diyl) Strong antioxidant activity (DPPH radical scavenging: IC₅₀ ~20–40 μM)
3-Benzylidene Phthalide Derivatives Phthalide fused with oxadiazole Benzylidene substituents Intermediate for synthesizing tricyclic systems; moderate bioactivity

Physicochemical Properties

Property Target Compound 1,2,4-Triazolo-Benzothiadiazepines 1,3,4-Thiadiazoles
Molecular Weight ~350–370 g/mol ~300–330 g/mol ~280–320 g/mol
LogP (Predicted) 2.5–3.2 1.8–2.5 2.0–2.8
Aqueous Solubility Low (≤10 μg/mL) Moderate (~50 μg/mL) Low (≤20 μg/mL)

Future Research Directions

  • Toxicity Profiling: No data available for the target compound; read-across analysis using EPA CompTox Dashboard analogs (Tanimoto similarity >0.8) is recommended .
  • Activity Optimization : Introduce hydrophilic substituents (e.g., sulfonate) to improve solubility while retaining bioactivity.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis of tricyclic heterocycles like this compound typically involves multi-step reactions. Key steps include:

  • Precursor Preparation : Start with benzotriazole and thiadiazole precursors. Use sodium hydride in anhydrous toluene to facilitate deprotonation and nucleophilic substitution .
  • Cyclization : Employ catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions (80–100°C) to form the tricyclic core. Solvent choice (e.g., DMF or THF) impacts yield and purity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (>95%) .

Basic: How can the compound’s structural integrity and purity be validated?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR to confirm proton environments and carbon connectivity. Key peaks: benzotriazole protons (δ 7.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 354.12) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .

Basic: What theoretical frameworks guide the study of its biological activity?

Methodological Answer:

  • Enzyme Inhibition Models : Link to cytochrome P450 (e.g., 14-α-demethylase) inhibition, using molecular docking to predict binding affinity .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. methoxy groups) with antifungal or anticancer activity .
  • Thermodynamic Analysis : Calculate binding free energy (ΔG) via MD simulations to prioritize experimental targets .

Advanced: How can contradictions in reactivity data be resolved?

Methodological Answer:

  • Factorial Design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify confounding variables .
  • Theoretical Reassessment : Re-examine assumptions (e.g., reaction mechanism via DFT calculations) if experimental yields deviate >10% from predictions .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 1,2,4-triazole derivatives) to isolate substituent-specific effects .

Advanced: What parameters are critical in molecular docking studies for this compound?

Methodological Answer:

  • Target Selection : Use enzymes with resolved PDB structures (e.g., 3LD6 for antifungal studies) .
  • Docking Software : Employ AutoDock Vina with Lamarckian GA parameters (population size = 150, iterations = 10,000).
  • Validation : Compare docking scores (e.g., RMSD <2.0 Å) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., <5% impurity formation) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours). Use amber vials if UV-Vis shows λmax shifts .
  • Solution Stability : Assess in PBS (pH 7.4) and DMSO at -20°C, 4°C, and RT. NMR tracks decomposition products (e.g., benzotriazole release) .

Advanced: How can AI-driven experimental design optimize synthesis?

Methodological Answer:

  • Data Integration : Train ML models (e.g., random forests) on historical reaction data (yield, solvent, catalyst) to predict optimal conditions .
  • Real-Time Adjustments : Use COMSOL Multiphysics to simulate heat/mass transfer during exothermic steps, adjusting cooling rates autonomously .
  • Failure Analysis : Deploy NLP tools to mine literature for troubleshooting (e.g., “low yield” + “thiadiazole cyclization”) .

Advanced: How to perform a comparative analysis with similar tricyclic compounds?

Methodological Answer:

  • Structural Analogues : Compare with [3-(tetrazolyl)phenyl]benzoic acid derivatives (PDB: V7V) to assess heterocycle substitution effects .
  • Biological Assays : Test against Candida albicans (MIC) and MCF-7 cells (MTT assay) alongside reference drugs (fluconazole, doxorubicin) .
  • Computational Screening : Use Schrödinger’s Glide to rank binding modes across a panel of 50+ kinase targets .

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